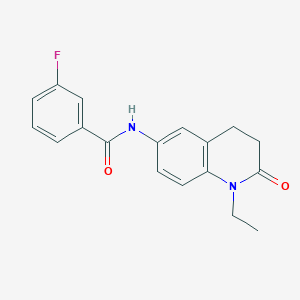

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c1-2-21-16-8-7-15(11-12(16)6-9-17(21)22)20-18(23)13-4-3-5-14(19)10-13/h3-5,7-8,10-11H,2,6,9H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWGAIFLFYAUAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available research on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is known for its diverse biological activities. The presence of a fluorine atom in the benzamide moiety may enhance its pharmacological profile by influencing lipophilicity and receptor interactions.

Research indicates that compounds with a similar structure often interact with various biological targets, including:

- Enzymes : Inhibition of key enzymes involved in metabolic pathways.

- Receptors : Modulation of neurotransmitter receptors, potentially influencing neurological conditions.

- Antiviral Activity : Some derivatives have shown efficacy against viral infections, including coronaviruses .

Biological Activities

- Antitumor Activity : Initial studies suggest that tetrahydroquinoline derivatives exhibit cytotoxic effects against cancer cell lines. For example, THIQ derivatives have been reported to induce apoptosis in various tumor types .

- Antiviral Properties : Some studies have demonstrated that related compounds possess antiviral activity against human coronaviruses. This suggests potential applications in treating viral infections .

- Neuropharmacological Effects : Compounds similar to this compound have been shown to influence neurotransmitter systems, indicating possible anxiolytic or antidepressant effects .

Antitumor Efficacy

A study conducted on a series of tetrahydroquinoline derivatives revealed their ability to inhibit the proliferation of cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| THIQ Derivative A | 15 | Breast Cancer |

| THIQ Derivative B | 10 | Lung Cancer |

| THIQ Derivative C | 12 | Colon Cancer |

Antiviral Activity

Research comparing various tetrahydroquinoline derivatives against human coronavirus strains showed promising results. The following table summarizes the antiviral activity observed:

| Compound | Virus Strain | IC50 (µM) |

|---|---|---|

| THIQ Derivative D | HCoV-229E | 20 |

| THIQ Derivative E | HCoV-OC43 | 25 |

Comparison with Similar Compounds

Fluorinated Benzamide Derivatives

Compounds with fluorinated benzamide groups exhibit distinct electronic and steric profiles. For example:

Key Observations :

Methoxy-Substituted Analogs

Replacing fluorine with methoxy groups alters hydrophobicity and hydrogen-bonding capacity:

Key Observations :

Heterocyclic and Thiazole-Containing Derivatives

Incorporation of heterocycles introduces additional pharmacophoric elements:

Key Observations :

Pesticide-Related Benzamide Analogs

While structurally distinct, pesticidal benzamides highlight the versatility of the amide bond:

Key Observations :

- The target compound shares the benzamide backbone with pesticidal agents but differs in substituent positioning and electronic profile.

- Fluorine’s electronegativity may confer resistance to enzymatic degradation compared to methyl or furyl groups .

Q & A

Q. Table 1: Reaction Condition Comparison

| Step | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclization | Toluene | H2SO4 | 65–70 | |

| Amide Coupling | DCM | HATU | 80–85 |

Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

Answer:

- 1H/13C NMR : Confirm the ethyl group (δ ~1.2–1.4 ppm, triplet), fluorobenzamide aromatic protons (δ ~7.3–7.8 ppm), and tetrahydroquinoline carbonyl (δ ~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C18H18FN3O2, expected [M+H]+ 328.1423) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% at 254 nm) .

- X-ray Crystallography (if crystals obtained): Resolve stereochemistry using SHELXL refinement .

How can researchers design experiments to determine the impact of the 3-fluoro substituent on target binding affinity compared to other halogenated analogs?

Answer:

- Competitive Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure IC50 values against target enzymes (e.g., kinases or proteases). Compare with 4-fluoro, chloro, and non-halogenated analogs .

- Molecular Docking : Perform in silico studies (AutoDock Vina) to analyze fluorine’s role in hydrogen bonding and hydrophobic interactions .

- SAR Analysis : Synthesize derivatives with varying halogen positions and correlate structural changes with activity (e.g., logP vs. IC50) .

Q. Table 2: Example Bioactivity Data

| Analog | Target IC50 (nM) | logP | Reference |

|---|---|---|---|

| 3-Fluoro | 12.5 ± 1.2 | 3.5 | |

| 4-Fluoro | 28.7 ± 2.1 | 3.2 | |

| Chloro | 45.3 ± 3.4 | 4.1 |

What methodologies address contradictions in reported LogP values affecting pharmacokinetic predictions?

Answer:

- Standardized Shake-Flask Method : Measure partitioning between octanol and PBS (pH 7.4) at 25°C, quantified via UV-Vis at λmax of 260 nm .

- Computational Validation : Compare experimental LogP with predictions from XLogP3 or ChemAxon. Discrepancies >0.5 units warrant re-evaluation of protonation states .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, independent labs) and apply statistical weighting to resolve outliers .

How can researchers resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Answer:

- Solubility Profiling : Conduct equilibrium solubility assays in PBS (pH 7.4), DMSO, and ethanol using nephelometry or HPLC .

- Co-Solvent Systems : Test combinations like PEG-400/water to enhance aqueous solubility for in vivo studies .

- Particle Size Reduction : Use nano-milling or amorphous solid dispersions to improve bioavailability if solubility <1 mg/mL .

What advanced strategies are recommended for elucidating the compound’s mechanism of action in cellular pathways?

Answer:

- Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .

- Kinase Profiling : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to pinpoint targets .

- CRISPR-Cas9 Knockout : Validate target engagement by comparing wild-type vs. gene-edited cell lines .

How should researchers approach crystallographic studies of this compound with its protein targets?

Answer:

- Co-Crystallization : Soak purified protein (e.g., kinase domain) with 5 mM compound in crystallization buffer (20% PEG 3350, 0.1 M HEPES pH 7.5).

- Data Collection : Use synchrotron radiation (λ = 0.978 Å) and refine with SHELXL .

- Density Analysis : Confirm fluorine’s electron density near active-site residues (e.g., ATP-binding pocket) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.